molecular formula C15H24ClNO4 B13743628 L-N,N-Diethylalanine 2,6-dimethoxyphenyl ester hydrochloride CAS No. 2409-35-0

L-N,N-Diethylalanine 2,6-dimethoxyphenyl ester hydrochloride

Cat. No.: B13743628
CAS No.: 2409-35-0
M. Wt: 317.81 g/mol
InChI Key: KKCHUHXVGGNXFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-N,N-Diethylalanine 2,6-dimethoxyphenyl ester hydrochloride is a chemical compound with the molecular formula C14H23NO3·HCl. It is a derivative of alanine, where the amino group is substituted with diethyl groups, and the carboxyl group is esterified with 2,6-dimethoxyphenol. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-N,N-Diethylalanine 2,6-dimethoxyphenyl ester hydrochloride typically involves the esterification of L-N,N-Diethylalanine with 2,6-dimethoxyphenol in the presence of a suitable catalyst. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester bond. The hydrochloride salt is then formed by treating the ester with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

L-N,N-Diethylalanine 2,6-dimethoxyphenyl ester hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

L-N,N-Diethylalanine 2,6-dimethoxyphenyl ester hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of L-N,N-Diethylalanine 2,6-dimethoxyphenyl ester hydrochloride involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active components, which then interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diethylaniline: A related compound with similar structural features but different functional groups.

    2,6-Dimethylaniline: Another similar compound used in various chemical applications.

Uniqueness

L-N,N-Diethylalanine 2,6-dimethoxyphenyl ester hydrochloride is unique due to its specific ester and diethyl substitutions, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized research and industrial applications.

Properties

CAS No.

2409-35-0

Molecular Formula

C15H24ClNO4

Molecular Weight

317.81 g/mol

IUPAC Name

[1-(2,6-dimethoxyphenoxy)-1-oxopropan-2-yl]-diethylazanium;chloride

InChI

InChI=1S/C15H23NO4.ClH/c1-6-16(7-2)11(3)15(17)20-14-12(18-4)9-8-10-13(14)19-5;/h8-11H,6-7H2,1-5H3;1H

InChI Key

KKCHUHXVGGNXFE-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)C(C)C(=O)OC1=C(C=CC=C1OC)OC.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.